6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one
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Overview
Description
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is a heterocyclic compound that contains iodine, nitrogen, and oxygen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . These reactions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with various reagents such as sodium methoxide, triethyl orthoformate, and xylene .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one has several scientific research applications:
Biological Research: It serves as an intermediate in the synthesis of bioactive molecules, aiding in the study of various biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, it binds to the enzyme tankyrase, inhibiting its activity and affecting the Wnt signaling pathway. This inhibition can lead to various biological effects, including the modulation of cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
7-Iodopyrrolo[2,1-F][1,2,4]triazin-4-amine: This compound shares a similar core structure but differs in the position of the iodine atom and the presence of an amine group.
Pyrrolo[2,1-F][1,2,4]triazin-4(3H)-ones: These compounds have a similar triazine ring structure but may differ in their substituents and functional groups.
Uniqueness
6-Iodopyrrolo[2,1-F][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern and the presence of the iodine atom, which can influence its reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a bioactive molecule make it a valuable compound for research and development.
Properties
IUPAC Name |
6-iodo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3O/c7-4-1-5-6(11)8-3-9-10(5)2-4/h1-3H,(H,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMASEPEWLSQGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)NC=NN2C=C1I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735090 |
Source
|
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1201784-97-5 |
Source
|
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1201784-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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